5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide
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Overview
Description
5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry . This compound is characterized by the presence of an anilino group, a hydroxy group, and a phenyl group attached to a thiophene ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of aniline with 3-hydroxythiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Another approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with aniline in the presence of a dehydrating agent like phosphorus pentasulfide (P4S10) to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amino group
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes such as apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Anilino derivatives: Compounds containing the anilino group, such as aniline and its derivatives, have comparable chemical properties and reactivity.
Hydroxythiophene derivatives: Molecules with a hydroxy group attached to the thiophene ring, similar to 5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide.
Uniqueness
This compound is unique due to the combination of its functional groups (anilino, hydroxy, and phenyl) attached to the thiophene ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
920268-77-5 |
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Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-anilino-3-hydroxy-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S/c20-14-11-15(18-12-7-3-1-4-8-12)22-16(14)17(21)19-13-9-5-2-6-10-13/h1-11,18,20H,(H,19,21) |
InChI Key |
OMOUCSWPYNYDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(S2)C(=O)NC3=CC=CC=C3)O |
Origin of Product |
United States |
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